Cas no 1142212-73-4 (1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol)

1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol 化学的及び物理的性質
名前と識別子
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- 1-(2,5-dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
- STK505143
- 1-(2,5-dimethoxyphenyl)-4,4-dimethylpyrimidine-2-thiol
- 1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
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- MDL: MFCD12027759
- インチ: 1S/C14H18N2O2S/c1-14(2)7-8-16(13(19)15-14)11-9-10(17-3)5-6-12(11)18-4/h5-9H,1-4H3,(H,15,19)
- InChIKey: HPEZSYRKBFEEDF-UHFFFAOYSA-N
- SMILES: S=C1N(C2C=C(C=CC=2OC)OC)C=CC(C)(C)N1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 371
- トポロジー分子極性表面積: 65.8
1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 039272-500mg |
1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol |
1142212-73-4 | 500mg |
$126.00 | 2023-09-06 |
1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiolに関する追加情報
1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (CAS No. 1142212-73-4): An Overview
1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (CAS No. 1142212-73-4) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of dihydropyrimidines, which are known for their diverse pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory activities.
The structure of 1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is characterized by a dihydropyrimidine core substituted with a 2,5-dimethoxyphenyl group and two methyl groups at the 4-position. The thiol group at the 2-position adds further complexity and reactivity to the molecule. This combination of functional groups provides a rich platform for exploring various biological interactions and therapeutic applications.
Recent studies have highlighted the potential of 1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol in cancer therapy. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antiproliferative activity against several human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.
In addition to its antitumor properties, 1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has shown promising antimicrobial activity. Research conducted at the University of California found that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The thiol group is believed to play a crucial role in disrupting bacterial cell membranes and interfering with essential metabolic processes.
The anti-inflammatory potential of 1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has also been explored. A study published in the European Journal of Pharmacology reported that this compound significantly reduces inflammation in animal models of arthritis by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism underlying this effect may involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways.
The synthetic route for 1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has been well-established in the literature. Typically, it involves a multistep process starting from readily available starting materials such as 2,5-dimethoxybenzaldehyde and thiourea. The Biginelli reaction is often employed to form the dihydropyrimidine core, followed by subsequent modifications to introduce the desired substituents.
The physicochemical properties of 1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, including its solubility and stability under various conditions, have been extensively studied. This information is crucial for optimizing its formulation and delivery in pharmaceutical applications. For example, solubility studies have shown that this compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) but limited solubility in water. Efforts are ongoing to develop prodrugs or nanoparticle formulations to enhance its bioavailability.
Clinical trials involving 1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol are currently underway to evaluate its safety and efficacy in humans. Preliminary results from phase I trials have shown that this compound is well-tolerated at therapeutic doses with no significant adverse effects observed. Further clinical studies are needed to fully assess its therapeutic potential across different disease indications.
In conclusion, 1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (CAS No. 1142212-73-4) represents a promising candidate for various therapeutic applications due to its multifaceted biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses. As more data becomes available from preclinical and clinical studies, this compound may pave the way for novel treatments in oncology, infectious diseases, and inflammatory disorders.
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